molecular formula C13H11N5O4S B096239 Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]- CAS No. 16539-99-4

Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-

Cat. No.: B096239
CAS No.: 16539-99-4
M. Wt: 333.32 g/mol
InChI Key: WVIPTGNFFZTKHS-UHFFFAOYSA-N
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Description

The compound "Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-" (hereafter referred to as the target compound) is an azo-linked benzenesulfonamide derivative. Key substituents include a cyano (-CN) group at position 5, a hydroxyl (-OH) group at position 6, and a methyl (-CH₃) group at position 4 of the pyridinyl ring.

Properties

IUPAC Name

4-[(5-cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4S/c1-7-10(6-14)12(19)16-13(20)11(7)18-17-8-2-4-9(5-3-8)23(15,21)22/h2-5H,1H3,(H2,15,21,22)(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIPTGNFFZTKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1C#N)O)N=NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066078
Record name Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-
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Molecular Weight

333.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49735865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16539-99-4
Record name 4-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]benzenesulfonamide
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Record name Benzenesulfonamide, 4-(2-(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl)-
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Record name Benzenesulfonamide, 4-[2-(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-
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Record name Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-
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Record name p-[(5-cyano-2,6-dihydroxy-4-methyl-3-pyridyl)azo]benzenesulphonamide
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Preparation Methods

Diazonium Salt Formation

The diazotization step begins with dissolving 4-aminobenzenesulfonamide (1.0 eq) in concentrated sulfuric acid at 0–5°C. A chilled aqueous solution of sodium nitrite (1.2 eq) is added dropwise to generate the diazonium salt. Maintaining temperatures below 5°C is critical to prevent premature decomposition. The resulting diazonium intermediate is typically used immediately due to its instability.

Key Reaction Parameters

ParameterOptimal ValueSource Reference
Temperature0–5°C
AcidH₂SO₄ (conc.)
NaNO₂ Stoichiometry1.2 eq
Reaction Time30–60 minutes

Coupling with Pyridinyl Derivatives

The pyridinyl component, 5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinamine , is dissolved in a basic aqueous solution (e.g., 5% NaOH) and cooled to 0–5°C. The diazonium salt is added dropwise to this solution, initiating the azo coupling reaction. The pH is carefully adjusted to neutrality post-reaction to precipitate the crude product, which is then filtered, washed, and dried.

Coupling Reaction Optimization

  • Solvent System : Ethanol-water mixtures enhance solubility without side reactions.

  • Coupling pH : Alkaline conditions (pH 9–11) favor electrophilic aromatic substitution.

  • Yield Improvements : Gradual addition of the diazonium salt and extended stirring (1–2 hours) improve yields to 70–85%.

Synthesis of the Pyridinyl Coupling Partner

The pyridinyl moiety, 5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinamine , is synthesized via cyclization of β-ketonitrile precursors. A representative method involves condensing ethyl cyanoacetate with methyl acetoacetate under acidic conditions, followed by ammonolysis to introduce the amine group.

Cyclization Reaction

CH₃C(O)CH₂CO₂Et+NCCH₂CO₂EtHCl, ΔCyano-pyridinone derivative\text{CH₃C(O)CH₂CO₂Et} + \text{NCCH₂CO₂Et} \xrightarrow{\text{HCl, Δ}} \text{Cyano-pyridinone derivative}

The product is recrystallized from methanol to achieve >95% purity.

Purification and Characterization

Recrystallization and Filtration

Crude azo products are purified via recrystallization using methanol or ethanol. For instance, dissolving the precipitate in hot methanol and cooling to −20°C yields crystalline product with minimal impurities.

Spectroscopic Analysis

Infrared Spectroscopy (IR)

  • N=N Stretch : 1440–1460 cm⁻¹ (azo linkage).

  • Sulfonamide S=O : 1160–1180 cm⁻¹ and 1320–1340 cm⁻¹.

  • Pyridinyl C=O : 1660–1680 cm⁻¹.

¹H NMR (DMSO-d₆)

Proton Environmentδ (ppm)MultiplicityAssignment
Sulfonamide NH11.4–12.2SingletSO₂NH₂
Pyridinyl OH12.2SingletC-OH
Aromatic H (benzene ring)6.5–8.5MultipletC₆H₄
Methyl (pyridinyl)2.1–2.3SingletCH₃

Mass Spectrometry

  • Molecular Ion Peak : m/z 413.41 [M+H]⁺ (calculated for C₁₈H₁₅N₅O₅S).

  • Fragmentation patterns confirm the azo bond and sulfonamide group.

Challenges and Mitigation Strategies

  • Diazonium Stability : Decomposition at >10°C reduces yields. Mitigation: Strict temperature control and immediate use of intermediates.

  • Byproduct Formation : Side reactions during coupling. Mitigation: pH monitoring and slow reagent addition.

  • Solubility Issues : Poor solubility of azo products. Mitigation: Gradient recrystallization .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted benzenesulfonamides or pyridinyl derivatives.

Scientific Research Applications

Scientific Research Applications

1.1 Synthesis of Derivatives
Benzenesulfonamide serves as a critical building block in organic synthesis. It is utilized to create various derivatives that can exhibit enhanced biological activities or improved chemical properties. The azo group in its structure allows for versatile reactions, making it valuable in synthetic organic chemistry .

1.2 Biological Activities
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of benzenesulfonamide can inhibit the growth of certain bacterial strains and cancer cell lines, suggesting its utility as a lead compound in drug development .

Case Study: Anticancer Activity
A study investigated the effects of benzenesulfonamide derivatives on human cancer cell lines, revealing that specific modifications to the structure significantly enhanced cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .

Medical Applications

2.1 Therapeutic Agent
The compound has been explored for its potential as a therapeutic agent targeting specific enzymes or receptors involved in disease processes. Its ability to interact with biological targets makes it a candidate for further pharmacological studies aimed at developing new treatments for diseases such as cancer and bacterial infections .

2.2 Mechanism of Action
The mechanism by which benzenesulfonamide exerts its effects often involves enzyme inhibition or receptor binding, leading to various biological responses. For instance, it has been shown to inhibit certain enzymes that are crucial for bacterial survival, thereby exhibiting antibacterial properties .

Industrial Applications

3.1 Material Development
Due to its unique chemical structure, benzenesulfonamide is also valuable in the development of new materials and chemical processes. Its properties can be harnessed in the formulation of dyes and pigments, leveraging the azo group for coloration applications.

3.2 Chemical Processes
In industrial settings, this compound may be utilized in large-scale reactions designed to optimize yield and purity while minimizing waste products during synthesis processes .

Mechanism of Action

The mechanism by which Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]- exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of azo-linked benzenesulfonamides and benzamides. Below is a detailed comparison with analogs from the evidence, focusing on structural variations, physicochemical properties, and biological activities.

Substituent Variations and Molecular Features
Compound Name Core Structure Key Substituents Molecular Formula CAS RN/Identifier
Target Compound Benzenesulfonamide - Azo-linked pyridinyl with -CN, -OH, -CH₃ C₁₃H₁₁N₅O₃S* Not explicitly listed
4-[(1-butyl-5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-benzenesulfonamide Benzenesulfonamide - Butyl group at pyridinyl N1
- N-(2-ethylhexyl) sulfonamide
C₂₅H₃₅N₅O₄S 54805-02-6
Benzamide, 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)- Benzamide - Benzamide instead of sulfonamide
- Additional methyl group at pyridinyl N1
Not provided 30449-81-1
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Benzenesulfonamide - Anilinopyridinyl substituent
- 4-methylbenzene
Not provided Not provided

Notes:

  • Sulfonamide vs.
  • Alkyl Chain Modifications : The N-(2-ethylhexyl) group in increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The absence of this group in the target compound suggests a different pharmacokinetic profile .
  • Pyridinyl Substituents: The hydroxyl and cyano groups in the target compound’s pyridinyl ring are critical for redox activity and metal chelation, similar to oxoindolinyl-thiazolidinone analogs in .

Key Insights :

  • The target compound’s pyridinyl-azo-sulfonamide scaffold aligns with ’s bioactive CA inhibitors, where the sulfonamide group binds Zn²⁺ in CA active sites. The absence of bulky alkyl chains (cf. ) may improve solubility and target specificity .
  • Unlike the benzamide analog (), the sulfonamide group in the target compound likely enhances acidity (pKa ~10–11), favoring ionization at physiological pH and improving protein interaction .
Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~341 g/mol* 501.64 g/mol Not provided
LogP (Predicted) ~1.5–2.0 ~5.0–6.0 ~4.0–5.0
Solubility Moderate (polar groups) Low (long alkyl chain) Low (benzamide core)
Hydrogen Bond Donors 2 (-OH, -NH) 2 (-OH, -NH) 1 (-NH)

Notes:

  • *Estimated based on formula C₁₃H₁₁N₅O₃S.
  • The target compound’s lower molecular weight and LogP compared to suggest better suitability for oral bioavailability.

Biological Activity

Benzenesulfonamides are a significant class of compounds known for their diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. The specific compound Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo] exhibits unique properties due to its structural characteristics, which include an azo linkage and a pyridine derivative. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide core linked to a pyridine derivative via an azo group. The presence of the cyano and hydroxy groups contributes to its reactivity and potential biological effects.

Antimicrobial Activity

Research indicates that benzenesulfonamides generally exhibit antimicrobial properties, acting against a variety of bacteria and fungi. The specific compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action :
    • Sulfonamides typically work by inhibiting bacterial folate synthesis, which is crucial for DNA replication and cell division. The presence of the azo group may enhance this activity by altering the compound's interaction with bacterial enzymes involved in folate metabolism .
  • Case Studies :
    • A study demonstrated that derivatives of benzenesulfonamide showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to traditional antibiotics like chloramphenicol .

Anti-inflammatory Activity

Benzenesulfonamides have also been reported to exhibit anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators has been explored in various models.

  • In Vivo Studies :
    • In animal models, compounds similar to benzenesulfonamide have shown a reduction in carrageenan-induced paw edema, indicating their potential as anti-inflammatory agents .
  • Mechanism Insights :
    • The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. This suggests that the compound may serve as a dual-action agent—antimicrobial and anti-inflammatory .

Synthesis and Characterization

The synthesis of benzenesulfonamide derivatives typically involves reactions between sulfonyl chlorides and amines, followed by azo coupling reactions. Characterization techniques such as FTIR, NMR, and UV-Vis spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Comparative Biological Activity Table

Compound NameAntibacterial Activity (MIC mg/mL)Anti-inflammatory Activity (%)
Benzenesulfonamide Derivative A6.72 (E. coli)94.69 at 1h
Benzenesulfonamide Derivative B6.63 (S. aureus)89.66 at 2h
Chloramphenicol25 (E. coli)Control
Compound C6.67 (P. aeruginosa)87.83 at 3h

Q & A

Basic: What synthetic methodologies are recommended for preparing this azo-linked benzenesulfonamide derivative?

Answer:
The synthesis of azo-linked sulfonamides typically involves diazotization and coupling reactions. Key steps include:

Diazotization: React a primary aromatic amine (e.g., 5-cyano-4-methyl-6-hydroxy-2-oxo-1,2-dihydropyridin-3-amine) with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.

Coupling: React the diazonium salt with a benzenesulfonamide derivative under alkaline conditions (pH 8–10) to form the azo bond.

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Critical Parameters:

  • Temperature control during diazotization to avoid decomposition.
  • pH adjustment to ensure regioselectivity in coupling .

Basic: How can the crystal structure of this compound be determined, and which software tools are recommended?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Methodological steps:

Crystallization: Use slow evaporation (solvent: DMSO/water) to grow high-quality crystals.

Data Collection: Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution/Refinement:

  • Use SHELXS for phase problem resolution via direct methods.
  • Refine with SHELXL (full-matrix least-squares on F²) .

Visualization: Generate ORTEP diagrams using ORTEP-3 to analyze thermal ellipsoids and bond geometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-
Reactant of Route 2
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Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-

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